molecular formula C6H7NO4S B3337005 alpha-Hydroxypyridine-4-methanesulphonic acid CAS No. 4872-28-0

alpha-Hydroxypyridine-4-methanesulphonic acid

Cat. No.: B3337005
CAS No.: 4872-28-0
M. Wt: 189.19 g/mol
InChI Key: LQGYKYJLWSWUAR-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry and Sulfonic Acid Derivatives

On the other hand, sulfonic acids are strong organic acids known for their use as catalysts, intermediates in chemical synthesis, and as functional groups in ion-exchange resins and dyes. wikipedia.org The methanesulfonic acid group, in particular, is noted for its high acidity and the water-solubility it imparts to molecules. wikipedia.org The combination of these structural motifs in α-hydroxypyridine-4-methanesulfonic acid suggests a compound with potential applications ranging from catalysis to the synthesis of novel bioactive molecules.

Historical Perspective of Related Chemical Entities in Academic Research

The synthesis and study of pyridine sulfonic acids have a long history in academic research. The direct sulfonation of pyridine, primarily yielding pyridine-3-sulfonic acid, has been a subject of investigation for decades. sci-hub.seacs.org Similarly, the synthesis of hydroxypyridine derivatives has been extensively explored, given their importance as precursors to a wide array of functionalized molecules. google.comresearchgate.net

Research into related compounds such as 4-hydroxypyridine-3-sulfonic acid has provided insights into the synthesis and reactivity of such bifunctional systems. thieme-connect.comtcichemicals.com These studies have laid the groundwork for understanding how the interplay between the hydroxyl and sulfonic acid groups on a pyridine ring can influence the molecule's properties. The historical development of synthetic methods for these related compounds provides a valuable roadmap for the potential synthesis and derivatization of α-hydroxypyridine-4-methanesulfonic acid.

Overview of Potential Research Trajectories for alpha-Hydroxypyridine-4-methanesulphonic acid

Given the limited specific research on α-hydroxypyridine-4-methanesulfonic acid, its potential research trajectories can be inferred from the known applications of its structural relatives. The presence of both an acidic sulfonic acid group and a basic pyridine nitrogen atom makes it an interesting candidate for applications in catalysis, potentially as an acid-base bifunctional catalyst.

Furthermore, its structure suggests it could serve as a versatile building block in organic synthesis. The hydroxyl and sulfonic acid groups offer multiple points for chemical modification, allowing for the construction of more complex molecules. Investigations into its coordination chemistry with various metal ions could also unveil novel materials with interesting electronic or magnetic properties. The exploration of its biological activity, inspired by the prevalence of pyridine scaffolds in pharmaceuticals, represents another significant avenue for future research. nih.gov

Interactive Data Table: Physicochemical Properties of α-Hydroxypyridine-4-methanesulfonic Acid and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
α-Hydroxypyridine-4-methanesulfonic acid4872-28-0C₆H₇NO₄S189.19
4-Hydroxypyridine-3-sulfonic Acid51498-37-4C₅H₅NO₄S175.16
Pyridine-3-sulfonic acid636-73-7C₅H₅NO₃S159.16
4-Hydroxypyridine (B47283)626-64-2C₅H₅NO95.10
Methanesulfonic acid75-75-2CH₄O₃S96.11

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy(pyridin-4-yl)methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H7NO4S/c8-6(12(9,10)11)5-1-3-7-4-2-5/h1-4,6,8H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

LQGYKYJLWSWUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CN=CC=C1C(O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401276133
Record name α-Hydroxy-4-pyridinemethanesulfonic acid
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Molecular Weight

189.19 g/mol
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CAS No.

4872-28-0
Record name α-Hydroxy-4-pyridinemethanesulfonic acid
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Advanced Synthetic Methodologies and Process Optimization for Alpha Hydroxypyridine 4 Methanesulphonic Acid

Functionalization and Derivatization Reactions of the alpha-hydroxypyridine-4-methanesulphonic acid Scaffold

Pyridine (B92270) Ring Functionalization (e.g., halogenation, alkylation):Methods for the functionalization of the pyridine ring of this compound have not been documented.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the chemical properties and synthetic pathways associated with this compound.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be approached through a lens of green chemistry, focusing on both the preparation of the key intermediate, pyridine-4-carboxaldehyde, and its subsequent transformation.

A primary green synthetic route to pyridine-4-carboxaldehyde involves the biocatalytic hydrolysis of 4-cyanopyridine (B195900). This method utilizes nitrilase enzymes from microorganisms such as Pseudomonas putida. researchgate.netchemicalpapers.com This enzymatic process offers significant environmental advantages, including operation at ambient temperatures and neutral pH in aqueous media, high specificity that minimizes by-product formation, and the avoidance of harsh chemical reagents. researchgate.netchemicalpapers.com Research has demonstrated that Pseudomonas putida CGMCC3830 can convert 4-cyanopyridine into isonicotinic acid (a direct precursor to the aldehyde) with high efficiency, achieving a volumetric productivity of 36.9 g L⁻¹ h⁻¹. chemicalpapers.com

Other approaches to synthesizing pyridine-4-carboxaldehyde also incorporate green principles. For instance, a method involving isonicotinic acid and ethylenediamine (B42938) or o-phenylenediamine (B120857) can be conducted under solvent-free conditions, thereby reducing solvent waste. google.com Another innovative method describes the reaction of 4-cyanopyridine with potassium carbonate in a water and dimethyl sulfoxide (B87167) (DMSO) solvent system, which is considered a greener alternative to many traditional organic solvents. chemicalbook.com

The proposed final step, the formation of this compound, is itself an embodiment of green chemistry. This reaction is a nucleophilic addition of a bisulfite salt (like sodium bisulfite) to the aldehyde group of pyridine-4-carboxaldehyde. Such reactions are typically performed in water, the most environmentally benign solvent. The reaction often proceeds with high atom economy, forming a stable, crystalline adduct that can be easily isolated by filtration. nih.govresearchgate.net This simplifies purification, avoiding the need for energy-intensive chromatographic methods and reducing the use of organic solvents for extraction and purification. nih.govresearchgate.net

Catalytic Systems and Reagents for this compound Synthesis

The synthesis of this compound is critically dependent on the efficient catalytic production of its precursor, pyridine-4-carboxaldehyde. A variety of catalytic systems have been developed for this purpose, ranging from heterogeneous gas-phase catalysis to biocatalysis.

Heterogeneous Catalysis for Oxidation:

A prominent industrial method for producing pyridine-4-carboxaldehyde is the vapor-phase catalytic oxidation of either 4-picoline or 4-pyridinemethanol. chemicalbook.comtandfonline.comtandfonline.com This process typically employs mixed metal oxide catalysts.

Vanadium-Molybdenum Oxide (V-Mo-O) Catalysts: These are highly effective for the selective oxidation of 4-pyridinemethanol. tandfonline.comtandfonline.com The reaction is carried out in a fixed-bed flow reactor at elevated temperatures (e.g., 375°C) with air as the oxidant and steam as a diluent. tandfonline.com Under optimal conditions, this system can achieve an 85% conversion of the alcohol with 80% selectivity for the desired aldehyde. tandfonline.com The same catalyst system is also used for the direct oxidation of 4-picoline, where a mixture of 4-picoline and air is passed over the catalyst bed at around 400°C. chemicalbook.com

Catalysis for Hydrolysis:

Another major route to precursors of pyridine-4-carboxaldehyde is the hydrolysis of 4-cyanopyridine.

Manganese Dioxide (MnO₂): This acts as a highly selective catalyst for the hydration of 4-cyanopyridine to isonicotinamide, a key intermediate that can be further converted. A manganese dioxide catalyst prepared via a redox method using potassium permanganate (B83412) and manganese chloride in a neutral medium demonstrates 100% selectivity, avoiding the formation of isonicotinic acid as a by-product. google.com This method represents an improvement over traditional acid or alkali-catalyzed hydrolysis, which often require complex separation procedures. google.com

Biocatalysis with Nitrilase: As mentioned in the green chemistry section, nitrilase enzymes are powerful catalysts for the hydrolysis of 4-cyanopyridine directly to isonicotinic acid. researchgate.netchemicalpapers.com The enzyme from Pseudomonas putida shows optimal activity at 45°C and pH 7.5. chemicalpapers.com This biocatalytic approach avoids the need for metal catalysts and harsh reaction conditions.

Homogeneous Catalysis for Oxidation:

For liquid-phase oxidation of 4-pyridinemethanol, biomimetic catalyst systems have shown great promise.

Copper/TEMPO Systems: Catalyst systems combining a copper salt (e.g., CuCl) and a nitroxyl (B88944) radical such as 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO) are highly effective for the selective oxidation of primary alcohols to aldehydes. semanticscholar.org These reactions can use molecular oxygen or air as the ultimate oxidant and often proceed under mild conditions. They are known for their high selectivity for primary over secondary alcohols, preventing over-oxidation to the carboxylic acid. semanticscholar.org

The final conversion step, the reaction of pyridine-4-carboxaldehyde with sodium bisulfite, is a classic nucleophilic addition that does not typically require a catalyst, proceeding readily upon mixing the reagents in an appropriate solvent like water or ethanol. nih.govingentaconnect.com

Chemical Reactivity, Mechanistic Pathways, and Reaction Dynamics of Alpha Hydroxypyridine 4 Methanesulphonic Acid

Acid-Base Properties and Proton Transfer Mechanisms

The acid-base properties of alpha-Hydroxypyridine-4-methanesulphonic acid are complex, with potential protonation and deprotonation sites at the pyridine (B92270) nitrogen, the hydroxyl group, and the methanesulfonic acid group. The methanesulfonic acid moiety is a strong acid, with the pKa of methanesulfonic acid itself being approximately -1.9. wikipedia.org This suggests that the sulfonic acid group in the target molecule will be deprotonated under most conditions.

The pyridine ring is basic and can be protonated. The acidity of the hydroxyl group and the protonated pyridine nitrogen are influenced by the electronic effects of the substituents. In the closely related compound, 4-hydroxypyridinium-3-sulfonate, the molecule exists as a zwitterion in the crystal structure, with the pyridine nitrogen being protonated and the sulfonic acid group deprotonated. nih.gov This indicates a proton transfer from the sulfonic acid to the pyridine nitrogen. The crystal structure reveals delocalized bonds within the six-membered ring. nih.gov

Proton transfer is a fundamental process in the reactions of hydroxypyridine derivatives. Intramolecular proton transfer between the hydroxyl group and the pyridine nitrogen is a key step in the tautomerization to the pyridone form. Theoretical studies on 2-hydroxypyridine (B17775) have shown that this intramolecular proton transfer has a high activation energy, but the process can be catalyzed by water molecules which facilitate intermolecular proton transfer through hydrogen-bonded complexes. nih.gov

Table 1: Predicted Acid-Base Properties of this compound Functional Groups

Functional GroupPropertypKa (approximate)Predominant form in neutral solution
Methanesulfonic acidStrongly acidic< 0Sulfonate (deprotonated)
Pyridine NitrogenBasic3-5Protonated or neutral depending on pH
Hydroxyl GroupWeakly acidic9-11Neutral

Electrophilic and Nucleophilic Substitution Reactions Involving this compound

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group is an activating, ortho-, para-directing group. In the case of 4-hydroxypyridine (B47283), which exists as 4-pyridone, the ring is more activated than pyridine itself. Electrophilic substitution on pyridine typically occurs at the 3- and 5-positions. semanticscholar.org For instance, the sulfonation of pyridine with oleum (B3057394) at high temperatures yields pyridine-3-sulfonic acid. stackexchange.com The kinetics of bromination of 3-hydroxypyridine (B118123) have been studied, showing that the zwitterionic form is the reactive species in the neutral form. concordia.ca

Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. quimicaorganica.orgchemicalbook.com The presence of a good leaving group at these positions facilitates the reaction. For this compound, the methanesulfonate (B1217627) group is a potential leaving group. However, direct displacement of a sulfonate group from an aromatic ring by a nucleophile is generally difficult and often requires harsh conditions or activation by other electron-withdrawing groups. Processes for the preparation of chloropyridine sulphonic acid chlorides from hydroxypyridine-sulphonic acids involve the substitution of the hydroxyl group. nih.gov Lewis acids can be used to activate pyridines for nucleophilic aromatic substitution. semanticscholar.orgacs.org

Redox Chemistry and Electron Transfer Processes

The redox chemistry of hydroxypyridine derivatives has been investigated. Pulse radiolysis studies of 2-hydroxypyridine have shown that it can undergo one-electron oxidation at high pH. nih.gov The one-electron reduction potential of 2-pyridinol is suggested to be more negative than that of 3-pyridinol. nih.gov The electrochemical behavior of pyridine derivatives is influenced by substituents on the ring. mdpi.com Electron-donating groups generally lead to more negative redox potentials for the iron(III/II) couple in Fe-pyridinophane complexes, though the relationship is not solely dependent on donor strength. mdpi.com The introduction of pyridine groups into polymers can increase the oxidation potential. acs.org

Electron transfer is a key step in many reactions involving pyridine derivatives. In certain photochemical reactions, pyridinium (B92312) ions can undergo single-electron reduction to form pyridinyl radicals, which can then participate in further reactions. iucr.org The redox noninnocence of polypyridine ligands in metal complexes allows them to participate in electron-transfer series. concordia.ca

Hydrogen Bonding Interactions and Supramolecular Assembly

The presence of hydroxyl, sulfonic acid, and pyridine nitrogen groups in this compound allows for the formation of extensive hydrogen bonding networks. This is a key factor in its solid-state structure and can influence its physical properties and reactivity.

In the crystal structure of the related compound 4-hydroxypyridinium-3-sulfonate, adjacent zwitterions are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming a layered motif. nih.gov A systematic study of pyridinesulfonic acids and their amides highlights the importance of N+−H···O− hydrogen bonds in their crystal structures. acs.org

The self-assembly of hydroxypyridine derivatives is directed by hydrogen bonding. Dipyridonyl-substituted molecules form salts with acids, generating bis(hydroxypyridinium) dications where the assembly is directed by hydrogen bonding. nih.gov In the absence of proton transfer, the self-assembly is often directed by the typical R22(8) hydrogen bond motif of 2-pyridone. nih.gov The crystal structure of 2,6-dihydroxypyridine (B1200036) reveals N—H⋯O and O—H⋯O(solvent) hydrogen-bonding motifs. nih.gov

Table 2: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of Interaction
Pyridinium N-HSulfonate OxygenStrong ionic hydrogen bond
Hydroxyl O-HSulfonate OxygenHydrogen bond
Hydroxyl O-HPyridine NitrogenIntramolecular/Intermolecular hydrogen bond
C-H on pyridine ringSulfonate OxygenWeak C-H...O interaction

Reaction Kinetics and Thermodynamic Studies

The kinetics of bromination of 4-pyridone and its derivatives have been measured in aqueous solutions. The reaction proceeds via the predominant pyridone tautomer at lower pH and via the conjugate anion at higher pH. mdpi.com Kinetic studies of the aqueous bromination of 3-hydroxypyridines have also been reported. concordia.ca

Thermodynamic constants for the tautomerism and ionization of hydroxypyridine derivatives have been determined. nih.gov The tautomeric equilibrium between the hydroxypyridine and pyridone forms is influenced by the solvent and the presence of other molecules that can facilitate proton transfer. nih.gov Theoretical studies have been employed to investigate the thermodynamics and kinetics of tautomerization of 2-hydroxypyridine, both in the gas phase and with water catalysis. nih.gov These studies show that while the intramolecular tautomerization has a high activation barrier, intermolecular proton transfer in dimers or with water molecules significantly lowers this barrier. nih.gov

Computational and Theoretical Investigations of Alpha Hydroxypyridine 4 Methanesulphonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of alpha-Hydroxypyridine-4-methanesulphonic acid. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the presence of both an electron-donating hydroxyl group and an electron-withdrawing methanesulphonic acid group on the pyridine (B92270) ring influences the energies of these frontier orbitals.

Calculations of the molecular electrostatic potential (MEP) map reveal the regions of positive and negative charge on the molecule's surface. This information is vital for predicting how the molecule will interact with other charged or polar species. In this compound, the MEP would likely show negative potential around the oxygen atoms of the sulphonic acid and hydroxyl groups, as well as the nitrogen of the pyridine ring, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and sulphonic acid groups would exhibit positive potential, marking them as sites for nucleophilic interaction.

Reactivity descriptors derived from DFT, such as global hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. These parameters help in comparing the reactivity of this compound with other related compounds.

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -8.25 eV
LUMO Energy -1.12 eV
HOMO-LUMO Gap 7.13 eV
Dipole Moment 5.4 D
Global Hardness 3.57 eV
Global Softness 0.14 eV⁻¹

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its interactions with solvent molecules and other solute molecules.

In an aqueous environment, MD simulations can reveal the structure of the solvation shells around the molecule. The radial distribution function (RDF) is a key metric obtained from these simulations, which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For this compound in water, the RDFs would likely show strong hydrogen bonding between the water molecules and the hydroxyl and sulphonic acid groups, as well as the pyridine nitrogen.

These simulations can also be used to study the dynamics of hydrogen bond formation and breaking, providing information on the strength and lifetime of these interactions. This is particularly relevant for understanding the solubility and transport properties of the compound. Furthermore, MD simulations can be employed to investigate the aggregation behavior of this compound molecules in solution, which can be important for understanding its behavior at higher concentrations.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

Parameter Value/Description
Force Field OPLS-AA
Water Model TIP3P
System Size 1 solute molecule in ~2000 water molecules
Temperature 298 K
Pressure 1 atm
Simulation Time 100 ns

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental spectra. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in its structural characterization.

DFT calculations can be used to compute the vibrational frequencies and intensities of the normal modes of the molecule. asianpubs.org These theoretical vibrational spectra can be compared with experimental IR and Raman spectra to assign the observed peaks to specific molecular vibrations. For instance, the characteristic stretching frequencies of the O-H, S=O, and C=N bonds can be precisely calculated.

Similarly, quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. academicjournals.org This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure and to understand the electronic environment of each atom. The effect of different solvents on the chemical shifts can also be modeled, providing a more complete understanding of the molecule's behavior in solution.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Assignment
IR Frequency 3450 cm⁻¹ O-H stretch (hydroxyl)
IR Frequency 1250 cm⁻¹ S=O asymmetric stretch
IR Frequency 1050 cm⁻¹ S=O symmetric stretch
¹H NMR Chemical Shift 8.5 ppm Pyridine H (ortho to N)
¹H NMR Chemical Shift 7.8 ppm Pyridine H (meta to N)
¹³C NMR Chemical Shift 160 ppm Pyridine C (alpha to N)

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding the reactivity of the molecule and for designing new synthetic routes.

For example, the mechanism of a proton transfer reaction involving the acidic protons of the hydroxyl or sulphonic acid groups can be studied. By mapping the potential energy surface of the reaction, the minimum energy path from reactants to products can be determined. The structure of the transition state can be optimized, and the activation energy barrier can be calculated. This allows for a quantitative prediction of the reaction rate.

Furthermore, computational modeling can be used to investigate the role of catalysts or solvents in a reaction. By including these species in the calculations, their effect on the reaction mechanism and energetics can be determined. This can provide valuable insights for optimizing reaction conditions.

Table 4: Hypothetical Reaction Parameters for the Deprotonation of this compound

Reaction Parameter Value
Reaction α-HPMSA + H₂O → [α-HPMS]⁻ + H₃O⁺
Activation Energy (Ea) 5.2 kcal/mol
Enthalpy of Reaction (ΔH) -15.8 kcal/mol

Quantitative Structure-Property Relationship (QSPR) Studies related to academic applications

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. mdpi.com For this compound and its analogs, QSPR models can be developed to predict various properties of academic interest.

These models are built by calculating a set of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and topological features. These descriptors are then correlated with an experimentally determined property using statistical methods like multiple linear regression or machine learning algorithms.

For academic applications, QSPR models could be developed to predict properties such as the acidity (pKa), chromatographic retention times, or catalytic activity of a series of related pyridine-sulphonic acid derivatives. Such models can be used to screen virtual libraries of compounds and to identify candidates with desired properties, thereby guiding synthetic efforts. mdpi.com

A hypothetical QSPR equation for predicting the pKa of substituted hydroxypyridine-methanesulphonic acids might take the form:

pKa = β₀ + β₁(logP) + β₂(Σσ) + β₃(HOMO)

where logP is the partition coefficient, Σσ represents the sum of Hammett substituent constants, and HOMO is the energy of the highest occupied molecular orbital. The coefficients (β) are determined through regression analysis.

Table 5: Selected Molecular Descriptors for QSPR Studies of Pyridine Derivatives

Descriptor Class Examples
Electronic Dipole moment, HOMO/LUMO energies, Partial charges
Steric Molecular volume, Surface area, Ovality
Topological Wiener index, Balaban index, Kier shape indices

Coordination Chemistry and Metal Complexation Studies of Alpha Hydroxypyridine 4 Methanesulphonic Acid

Ligand Design and Synthesis of alpha-Hydroxypyridine-4-methanesulphonic acid Derivatives for Metal Coordination

There is no available literature detailing the design and synthesis of derivatives of this compound specifically for metal coordination.

Research in this area would typically focus on the strategic modification of the parent ligand to fine-tune its electronic and steric properties, thereby influencing its coordination behavior with various metal ions. The synthetic routes would likely involve modifications of the pyridine (B92270) ring, the hydroxyl group, or the methanesulphonic acid moiety. For instance, introducing bulky substituents could enforce specific coordination geometries, while adding other donor atoms could increase the ligand's denticity, leading to the formation of more stable chelate complexes. Studies on related compounds, such as 2- and 4-hydroxypyridine (B47283) sulfonic acids, have shown that these ligands can be prepared and used for the synthesis of novel metal complexes. globethesis.com

Synthesis and Characterization of Metal Complexes

No specific metal complexes of this compound have been reported in the scientific literature.

The synthesis of metal complexes with this ligand would likely involve reacting a salt of the deprotonated ligand with a metal salt in a suitable solvent. The characterization of any resulting complexes would be crucial to determine their structure and properties. A standard suite of analytical techniques would be employed:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination modes of the functional groups (hydroxyl, sulfonate, pyridine nitrogen) by observing shifts in their characteristic vibrational frequencies upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR would help in elucidating the structure of the complex in solution.

For related hydroxypyridine sulfonate complexes, characterization has been performed using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction to elucidate their structures. globethesis.com

No data is available for this compound. The table below is illustrative of the data that would be presented.

Technique Key Feature Expected Observation upon Complexation
FT-IR (cm⁻¹) ν(O-H) Broadening or disappearance of the band
ν(S=O) Shift in frequency indicating sulfonate coordination
Pyridine ring vibrations Shifts confirming coordination of the ring nitrogen
UV-Vis (nm) λmax Appearance of new bands or shifts in existing bands

Binding Modes and Coordination Geometries in Complexes of this compound

Due to the absence of synthesized complexes, the binding modes and coordination geometries of this compound are unknown.

Based on its structure, the ligand possesses multiple potential donor atoms: the nitrogen of the pyridine ring, the oxygen of the hydroxyl group, and the oxygen atoms of the sulfonate group. This allows for several possible binding modes, including monodentate, bidentate, and bridging coordination. The coordination fashions of sulfonic groups in related hydroxypyridine sulfonate complexes can be influenced by the presence of other functional groups and the choice of the metal center. globethesis.com For instance, in many hydroxypyridine sulfonate complexes, the sulfonic groups are engaged in the coordination spheres of the metal ions. globethesis.com

The resulting coordination geometries would depend on the metal ion's preferred coordination number and the ligand's steric and electronic properties. Potential geometries could range from linear and tetrahedral to square planar and octahedral. Research on silver complexes with related amidopyridine sulfonic acids has shown a wide variety of coordination numbers (from 2 to 5) and geometries, including linear, T-shaped, tetrahedral, and quadrangular pyramid. globethesis.com

This table is speculative as no experimental data is available.

Coordination Mode Donor Atoms Involved Potential Structural Role
Monodentate Pyridine-N Terminal ligand
Sulfonate-O Terminal ligand
Bidentate N, O (hydroxyl) Chelating ligand
N, O (sulfonate) Chelating ligand
Bridging Sulfonate group Linking metal centers in polynuclear complexes

Catalytic Activity of Metal Complexes Incorporating this compound Ligands

There are no published studies on the catalytic activity of metal complexes incorporating this compound.

If such complexes were synthesized, their potential as catalysts could be explored in various organic transformations. The combination of a Lewis acidic metal center and a functionalized ligand could provide a unique environment for catalysis. Potential applications might include oxidation, reduction, or carbon-carbon bond-forming reactions. The sulfonic acid group could also impart water solubility to the complexes, which would be advantageous for green chemistry applications, allowing for catalysis in aqueous media and easier catalyst recovery. For example, related 4-Hydroxypyridine derivatives are used as ligands in the development of homogeneous transition metal catalysts.

The evaluation of catalytic performance would involve measuring key parameters such as conversion, selectivity, and turnover number (TON) under various reaction conditions.

No data is available for this compound. The table below is illustrative of the data that would be presented for a hypothetical reaction.

Catalyst (Complex) Substrate Product Conversion (%) Selectivity (%) Turnover Number (TON)
[M(L)n] Reactant A Product B - - -
[M'(L)m] Reactant A Product B - - -

L = deprotonated this compound

Catalytic Applications of Alpha Hydroxypyridine 4 Methanesulphonic Acid and Its Derivatives

As a Brønsted Acid Catalyst in Organic Transformations

There is no available research demonstrating the use of alpha-Hydroxypyridine-4-methanesulphonic acid as a Brønsted acid catalyst in organic transformations. In principle, the sulphonic acid moiety could provide the necessary proton for acid catalysis. However, without experimental evidence, its efficacy, selectivity, and substrate scope in this context remain unknown.

Role in Heterogeneous Catalysis (e.g., supported catalysts, MOFs)

No studies have been found that investigate the role of this compound in heterogeneous catalysis. This includes its potential use as a ligand for immobilization on solid supports or as a building block for metal-organic frameworks (MOFs). The bifunctional nature of the molecule, possessing both a chelating pyridine-hydroxyl group and a sulphonic acid group, could theoretically make it a candidate for such applications, but this has not been explored in published research.

Electrocatalytic Applications (e.g., in electrosynthesis, fuel cell component research)

There is a lack of research on the electrocatalytic applications of this compound. The pyridine (B92270) nucleus is known to be electrochemically active, but no studies have specifically investigated how the combination of the hydroxyl and methanesulphonic acid substituents on the pyridine ring influences its performance in electrosynthesis or as a component in fuel cell research.

Photoredox Catalysis and Photo-induced Processes

No published research has explored the use of this compound in photoredox catalysis or other photo-induced processes. The photophysical properties of this compound, which are crucial for such applications, have not been characterized.

Based on a comprehensive review of available scientific databases and literature, there is currently no research detailing the catalytic applications of this compound. The potential of this compound in catalysis remains an unexplored area of chemical research. Therefore, it is not possible to provide detailed research findings or data tables as requested.

Conclusions and Future Research Directions

Summary of Key Academic Findings on α-Hydroxypyridine-4-methanesulfonic acid

Currently, the body of academic literature specifically detailing α-hydroxypyridine-4-methanesulfonic acid is limited. The primary available information stems from chemical databases which characterize its fundamental properties. It is identified by the CAS Number 4872-28-0 and possesses the molecular formula C6H7NO4S. chemicalbook.comchemnet.com Structurally, it is a pyridine (B92270) derivative, featuring both a hydroxyl and a methanesulfonic acid group attached to the pyridine ring, indicating its potential as a multifunctional molecule.

The synthesis of related pyridine compounds often involves multi-step processes. For instance, the synthesis of 4-hydroxypyridine (B47283) can be achieved through methods such as the diazotization of 4-aminopyridine (B3432731) followed by hydrolysis, or the reaction of pyridine-4-boronic acid with a copper catalyst. chemicalbook.comguidechem.com While not directly applicable to α-hydroxypyridine-4-methanesulfonic acid, these methodologies provide a potential starting point for devising synthetic routes for this more complex molecule. The introduction of the methanesulfonic acid group would likely require a separate sulfonylation step.

The properties of the constituent parts of the molecule suggest certain characteristics. The pyridine ring provides a basic nitrogen atom, while the sulfonic acid group is strongly acidic. The hydroxyl group can act as both a hydrogen bond donor and acceptor. This combination of functional groups suggests that the compound is likely to be water-soluble and may exhibit amphoteric properties.

Below is a table summarizing the basic chemical information for α-hydroxypyridine-4-methanesulfonic acid:

PropertyValue
CAS Number 4872-28-0
Molecular Formula C6H7NO4S
Synonyms alpha-Hydroxypyridine-4-methanesulphonic acid, AI3-51978, 4-Pyridinemethanesulfonic acid, alpha-hydroxy-, hydroxy(pyridin-4-yl)methanesulfonic acid

Emerging Research Areas and Unexplored Potentials

Given the limited direct research, the emerging areas for α-hydroxypyridine-4-methanesulfonic acid are largely speculative and based on the known applications of its structural relatives.

One significant area of potential is in medicinal chemistry . Pyridine derivatives are a cornerstone of many pharmaceuticals, exhibiting a wide range of biological activities. For example, 3-hydroxypyridine-4-one derivatives have been synthesized and evaluated for their antimicrobial effects. nih.govresearchgate.net The presence of the sulfonic acid group in α-hydroxypyridine-4-methanesulfonic acid could enhance the solubility and pharmacokinetic profile of potential drug candidates. Its structural similarity to compounds that interact with biological targets warrants investigation into its potential as an antibacterial, antifungal, or enzyme inhibitor. mdpi.com

Another promising avenue is in materials science and coordination chemistry . The ability of the pyridine nitrogen and the hydroxyl and sulfonate groups to coordinate with metal ions suggests potential applications as a ligand in the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing. The sulfonic acid group, in particular, can act as a strong binding site for metal cations.

Furthermore, the compound could be explored as a catalyst in organic synthesis. The combination of acidic and basic centers within the same molecule could facilitate certain chemical transformations. Methanesulfonic acid itself is utilized as a strong acid catalyst in various reactions, such as esterification and alkylation, and is considered a "green" acid due to its low vapor pressure and biodegradability. nih.govrsc.org

Challenges and Opportunities in the Field of α-Hydroxypyridine-4-methanesulfonic acid Research

The primary challenge hindering the exploration of α-hydroxypyridine-4-methanesulfonic acid is the lack of established and efficient synthetic routes. Developing a scalable and cost-effective synthesis is the first and most critical step to enable further research. The purification and characterization of this potentially highly polar and water-soluble compound may also present difficulties.

Another challenge is the limited understanding of its fundamental chemical and physical properties. A thorough investigation of its pKa values, stability under different conditions, and reactivity is necessary to guide its application in various fields.

Despite these challenges, the opportunities are significant. The unique combination of functional groups in a single molecule presents a platform for the design of novel compounds with tailored properties. The "unexplored" nature of this compound means that any new findings, from its basic chemical behavior to potential applications, would be a valuable contribution to the scientific community.

The development of a robust synthetic pathway would open the door to a wide range of studies. This includes systematic screening for biological activity, investigation of its coordination chemistry with a variety of metals, and testing its efficacy as a catalyst in different reaction types. The potential for this compound to serve as a versatile building block in the synthesis of more complex molecules is a significant opportunity for chemical research.

Q & A

Q. What analytical techniques are recommended for characterizing alpha-Hydroxypyridine-4-methanesulphonic acid and its impurities?

Methodological Answer:

  • Use High-Performance Liquid Chromatography (HPLC) to assess purity and quantify impurities. For structural confirmation, employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) . Reference standards for impurities should follow pharmaceutical guidelines, such as those outlined in pharmacopeial monographs (e.g., EP/USP) .
  • Validate methods per ICH Q2(R1) guidelines, ensuring specificity, linearity, and accuracy. Cross-reference with impurity profiles of structurally related sulfonic acids, such as those in pharmaceutical APIs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use nitrile gloves compliant with EN 374 standards to prevent dermal exposure. Inspect gloves for defects before use and dispose of contaminated gloves via certified hazardous waste contractors .
  • Work under a fume hood to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and collect waste in sealed containers labeled with hazard codes .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation via HPLC and track pH changes in aqueous solutions. Compare results with stability data of analogous hydroxypyridine derivatives .

Advanced Research Questions

Q. What experimental design principles should guide the optimization of this compound synthesis?

Methodological Answer:

  • Apply Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst concentration). Use a central composite design to model nonlinear relationships between variables and outcomes (e.g., yield, purity). Validate predictions with confirmatory runs .
  • Incorporate in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and reaction kinetics .

Q. How can researchers address contradictions in published data on the compound’s physicochemical properties?

Methodological Answer:

  • Perform a systematic literature review following meta-analytic workflows:
  • Define inclusion/exclusion criteria for studies (e.g., peer-reviewed journals, validated methods).
  • Extract and harmonize data using standardized metrics (e.g., logP, pKa).
  • Apply statistical models (e.g., random-effects meta-analysis) to quantify heterogeneity and identify outliers .

Q. What methodologies are suitable for studying the ecological impact of this compound?

Methodological Answer:

  • Conduct toxicity assays using OECD Test Guidelines (e.g., Daphnia magna acute toxicity, algal growth inhibition). For biodegradability, perform OECD 301F (manometric respirometry) to assess mineralization rates. Note that existing data gaps for related compounds necessitate baseline ecotoxicological profiling .

Q. How can the compound’s potential bioactivity be systematically explored?

Methodological Answer:

  • Use molecular docking studies to predict interactions with target enzymes (e.g., kinases, phosphatases). Validate predictions with in vitro assays (e.g., fluorescence-based enzyme inhibition). Compare results with bioactivity data from triazole-containing pyridine derivatives, which show receptor-binding potential .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Publish detailed synthetic protocols with critical quality attributes (e.g., reaction pH, solvent grade). Share raw analytical data (e.g., NMR spectra, HPLC chromatograms) in open-access repositories. Cross-validate results via interlaboratory studies using blinded samples .

Q. How should researchers mitigate batch-to-batch variability in impurity profiles?

Methodological Answer:

  • Implement Process Analytical Technology (PAT) to monitor critical synthesis steps in real time. Use multivariate analysis (e.g., PCA) to correlate process parameters with impurity levels. Adjust purification methods (e.g., recrystallization solvents) based on trending data .

Safety and Compliance

Q. What disposal protocols align with regulatory requirements for this compound waste?

Methodological Answer:

  • Classify waste under UN recommendations (e.g., UN3077 for environmentally hazardous solids). Partner with licensed disposal firms for incineration at >1,200°C with alkaline scrubbing to neutralize sulfonic acid byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.